molecular formula C19H14F3N5O2 B2410963 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380080-79-3

4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2410963
CAS No.: 2380080-79-3
M. Wt: 401.349
InChI Key: DPPXUABENMVDMS-UHFFFAOYSA-N
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Description

4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a quinoxaline core, a trifluoromethyl-substituted pyridine ring, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound such as glyoxal.

    Attachment of the Piperazinone Moiety: The quinoxaline derivative is then reacted with a piperazine derivative under appropriate conditions to form the piperazinone ring.

    Introduction of the Trifluoromethyl-Pyridine Group: This step involves the coupling of the intermediate with 2-(trifluoromethyl)pyridine-4-boronic acid using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoxaline ring can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design due to its structural features.
  • Investigated for antimicrobial, anticancer, and anti-inflammatory activities.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The biological activity of 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the piperazinone moiety may enhance binding affinity to proteins. The trifluoromethyl group can improve the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

    4-(Quinoxaline-2-carbonyl)-1-[2-(methyl)pyridin-4-yl]piperazin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(Quinoxaline-2-carbonyl)-1-[2-(chloromethyl)pyridin-4-yl]piperazin-2-one: Contains a chloromethyl group, which may alter its reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

4-(quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c20-19(21,22)16-9-12(5-6-23-16)27-8-7-26(11-17(27)28)18(29)15-10-24-13-3-1-2-4-14(13)25-15/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPXUABENMVDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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